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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical efficacy of two dual

inhibitors of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as

TACE), INCB3619 and INCB7839 (aderbasib). Both compounds, developed by Incyte

Corporation, have been investigated for their potential in cancer therapy by targeting the

shedding of various cell surface proteins involved in tumor growth and resistance.

Overview and Mechanism of Action
INCB3619 and INCB7839 are potent, orally active, small-molecule inhibitors that target the

enzymatic activity of ADAM10 and ADAM17.[1][2][3] These metalloproteinases are key players

in the "shedding" of the extracellular domains of a wide range of transmembrane proteins,

including ligands for the epidermal growth factor receptor (EGFR) family, such as HER2, and

other molecules critical for cancer progression.[3][4] By inhibiting this shedding process, these

drugs aim to disrupt oncogenic signaling pathways and overcome resistance to other targeted

therapies.[5][6]

Preclinical Efficacy
Direct head-to-head preclinical studies comparing the efficacy of INCB3619 and INCB7839 are

not readily available in the public domain. However, individual studies provide valuable insights

into their respective activities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1671818?utm_src=pdf-interest
https://www.benchchem.com/product/b1671818?utm_src=pdf-body
https://www.benchchem.com/product/b1671818?utm_src=pdf-body
https://www.medchemexpress.com/aderbasib.html
https://www.medkoo.com/products/12855
https://www.mycancergenome.org/content/drugs/aderbasib/
https://www.mycancergenome.org/content/drugs/aderbasib/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://pubmed.ncbi.nlm.nih.gov/16843264/
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.3025
https://www.benchchem.com/product/b1671818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Potency
Compound Target IC50 (nM) Reference

INCB3619 ADAM10 22 [7][8]

ADAM17 14 [7][8]

INCB7839 ADAM10 Low nM [1]

(aderbasib) ADAM17 Low nM [1]

Note: Specific IC50 values for INCB7839 from comparable assays were not found in the

reviewed literature, but it is described as a "low nanomolar" inhibitor.[1]

In Vivo Tumor Growth Inhibition
INCB3619:

In a preclinical study using a non-small cell lung cancer (NSCLC) xenograft model (A549 cells),

INCB3619 demonstrated significant anti-tumor activity.[7] When administered as a

monotherapy, it led to tumor growth inhibition. Furthermore, it showed synergistic effects when

combined with the chemotherapeutic agent paclitaxel.[9] In a breast cancer xenograft model,

INCB3619 also demonstrated the ability to block tumor growth, both alone and in synergy with

paclitaxel.[5]

INCB7839 (aderbasib):

In a BT474-SC1 breast cancer xenograft model, INCB7839 in combination with the tyrosine

kinase inhibitor lapatinib resulted in the complete prevention of mean tumor volume increase.

[4][10] This highlights its potential to enhance the efficacy of other HER2-targeted therapies.

Clinical Efficacy
Clinical trials have been conducted for INCB7839, primarily in the context of HER2-positive

breast cancer. Information on clinical trials for INCB3619 is less prominent in the available

resources.

INCB7839 (aderbasib) in HER2+ Metastatic Breast Cancer:
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A Phase I/II clinical trial (NCT01254136) evaluated INCB7839 in combination with trastuzumab

in patients with HER2-positive metastatic breast cancer.[6][10]

Parameter Result Reference

Overall Response Rate (ORR) 50% in evaluable patients.[6]

A higher response rate of 64%

was observed in patients with

plasma concentrations of

INCB7839 above the IC50 for

HER2 cleavage.[6]

Efficacy in p95+ patients

The combination of INCB7839

and trastuzumab showed

equivalent response rates in

both p95-positive and p95-

negative patients, suggesting it

may overcome resistance to

trastuzumab in p95-positive

tumors.[6]

Trial Status

Discontinued. Despite

promising initial efficacy, the

trial was halted due to an

observed increase in deep

vein thrombosis in a number of

patients.[10][11]

Signaling Pathway Inhibition
Both INCB3619 and INCB7839 function by inhibiting ADAM10 and ADAM17, which in turn

prevents the cleavage and release of various growth factor ligands and receptor ectodomains.

This action disrupts downstream signaling cascades crucial for tumor cell proliferation and

survival.
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Caption: Inhibition of ADAM10/17 by INCB3619/INCB7839 blocks ligand shedding and
downstream signaling.

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data.

Below are summaries of the methodologies used in key studies.

INCB3619: Non-Small Cell Lung Cancer Xenograft Model
Cell Line: A549 human non-small cell lung cancer cells.

Animal Model: Nude mice.
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Tumor Implantation: A549 cells were implanted subcutaneously into the flanks of the mice.

Treatment: Once tumors reached a specified size, mice were treated with INCB3619,

paclitaxel, or a combination of both.

Efficacy Endpoint: Tumor growth was monitored over time, and tumor volumes were

calculated. Tumor growth inhibition was determined by comparing the tumor volumes in

treated groups to the vehicle control group.

Reference: The primary methods are detailed in the 2006 Cancer Cell publication by Zhou et

al.[5]
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Caption: Experimental workflow for INCB3619 efficacy testing in a xenograft model.

INCB7839 (aderbasib): HER2+ Breast Cancer Clinical
Trial

Trial Design: Phase I/II, open-label, single-arm, dose-escalation study.

Patient Population: Women with HER2-positive metastatic breast cancer.

Treatment Regimen: INCB7839 administered orally twice daily in combination with

trastuzumab administered intravenously.

Dose Escalation: Three dose levels of INCB7839 were evaluated (100 mg, 200 mg, and 300

mg BID).

Primary Endpoints: To determine the maximum tolerated dose, safety, and preliminary

efficacy (overall response rate).
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Biomarker Analysis: Plasma levels of the HER2 extracellular domain (ECD) were measured

to assess target engagement.

Reference: Details of the trial design and results were presented at the 2010 ASCO Annual

Meeting.[6]

Summary and Conclusion
Both INCB3619 and INCB7839 have demonstrated promising preclinical activity as dual

inhibitors of ADAM10 and ADAM17, showing potential as anti-cancer agents, both as

monotherapies and in combination with other drugs. INCB7839 progressed to clinical trials and

showed encouraging efficacy in a subset of HER2-positive breast cancer patients, particularly

in overcoming potential trastuzumab resistance. However, its development for this indication

was halted due to safety concerns, specifically an increased risk of deep vein thrombosis.[10]

[11]

The lack of direct comparative studies makes it difficult to definitively state which compound

has superior efficacy. The choice of inhibitor for future research and development would likely

depend on a comprehensive evaluation of their respective efficacy in specific cancer contexts,

as well as their safety and pharmacokinetic profiles. The data presented in this guide serves as

a valuable resource for researchers in the field of oncology and drug development, providing a

foundation for further investigation into the therapeutic potential of ADAM10/17 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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